N-[4-(methylsulfanyl)benzyl]alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.306 |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-8(11(13)14)12-7-9-3-5-10(15-2)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
MWBPELQOBDYQSK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Stereochemical Aspects in N 4 Methylsulfanyl Benzyl Alanine Synthesis
Control of Chiral Purity in N-Substituted Alanine (B10760859) Derivatives
The synthesis of N-substituted amino acids, such as N-[4-(methylsulfanyl)benzyl]alanine, necessitates stringent control over chiral purity. monash.edu The introduction of the N-substituent can sometimes lead to racemization or epimerization at the α-carbon, diminishing the enantiomeric excess of the final product. monash.edu Therefore, synthetic strategies must be carefully chosen to preserve the stereochemical integrity of the starting chiral alanine.
One of the foundational methods for preparing N-alkylated amino acids involves the nucleophilic substitution of α-bromo acids with amines. monash.edu However, this method carries a risk of epimerization. monash.edu The stereochemical outcome can be influenced by factors such as the nature of the solvent, the strength of the base used, and the reaction temperature. monash.edu For instance, the use of strong bases can increase the likelihood of epimerization. monash.edu
To mitigate the loss of chiral purity, various protecting group strategies have been developed. The use of an N-tosyl group, for example, allows for alkylation under basic conditions, and the crystallinity of the resulting N-tosyl, N-alkyl amino acid derivatives can facilitate purification. monash.edu However, the removal of the tosyl group often requires harsh conditions that can again compromise stereochemical integrity. monash.edu A widely adopted method involves the N-methylation of N-acyl or N-carbamoyl amino acids using sodium hydride and methyl iodide, which generally proceeds with high stereochemical fidelity. monash.edu
Modern biocatalytic approaches offer excellent control over chiral purity. nih.gov Imine reductases (IREDs) have been successfully employed for the reductive amination of α-keto acids to produce N-substituted α-amino acids with high conversion and excellent enantioselectivity. nih.gov This method allows for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate enzyme. nih.gov
The table below summarizes various synthetic methods and their general effectiveness in controlling chiral purity for N-substituted alanine derivatives.
| Synthetic Method | General Chiral Purity Outcome | Key Considerations | Reference |
| Nucleophilic Substitution of α-bromo acids | Moderate to high; risk of epimerization | Reaction conditions (base, solvent, temperature) are critical. | monash.edu |
| Alkylation of N-tosyl amino acids | High, but deprotection can be harsh | Vigorous conditions for tosyl group removal may affect purity. | monash.edu |
| Reductive Amination of α-keto acids | High to excellent | Requires a suitable reducing agent and catalyst; potential for epimerization. | monash.edu |
| Biocatalytic Reductive Amination (IREDs) | Excellent enantioselectivity | Enzyme selection determines the resulting enantiomer. | nih.gov |
Diastereoselective and Enantioselective Synthetic Routes
The synthesis of a single, desired stereoisomer of this compound relies on diastereoselective and enantioselective strategies. These routes create the chiral center with a strong preference for one configuration.
Diastereoselective Routes: A common diastereoselective approach involves the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed. For the synthesis of α-amino acids, chiral non-racemic imines can be cyanated to form diastereoisomeric amino nitriles, which can then be separated and converted to the homochiral amino acids. nih.gov The stereochemical course of such reactions is often dictated by steric hindrance, where the nucleophile attacks the less hindered face of the imine. nih.gov
Enantioselective Routes: Enantioselective synthesis aims to directly create the desired enantiomer without the use of a stoichiometric chiral auxiliary, often employing a chiral catalyst.
Catalytic Asymmetric Synthesis: A prominent method is the catalytic enantioselective cyanation of imines. nih.gov Another powerful technique is the Petasis reaction, a three-component reaction of an amine, a boronic acid, and an α-hydroxy acid (like glyoxylic acid), which can provide access to a wide variety of α-amino acids. nih.gov The use of chiral catalysts, such as thiourea-based catalysts, can induce high enantioselectivity in the Petasis reaction. nih.gov
Biocatalysis: As mentioned earlier, enzymes like imine reductases (IREDs) are highly effective for the enantioselective synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov This biocatalytic approach offers high yields and excellent enantioselectivities under mild reaction conditions. nih.gov
N-H Insertion Reactions: A newer, highly enantioselective route to α-amino acid derivatives involves the N-H insertion reaction of vinyldiazoacetates and a carbamate, catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This method boasts a broad substrate scope and excellent enantioselectivity. rsc.org
The following table presents examples of enantioselective methods applicable to the synthesis of N-substituted amino acids.
| Enantioselective Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Reference |
| Catalytic Asymmetric Petasis Reaction | Thiourea-based chiral catalyst | 80-93% ee | nih.gov |
| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | >99% ee | nih.gov |
| Catalytic N-H Insertion | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | 83-98% ee | rsc.org |
| Myers Alkylation of Glycine | Pseudoephedrine as chiral auxiliary | High diastereoselectivity | nih.gov |
Methodologies for Stereochemical Integrity Analysis
After the synthesis of this compound, it is crucial to verify its stereochemical integrity. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining the enantiomeric purity of chiral compounds. nih.govsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For amino acids and their derivatives, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (like CHIROBIOTIC phases) are often effective. sigmaaldrich.com The choice of mobile phase is also critical for achieving good separation. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can allow for the determination of enantiomeric excess. nih.gov Upon addition of a chiral agent, the enantiomers are converted into diastereomeric complexes or compounds, which will have distinct NMR spectra. Quantitative NMR (qNMR) can also be used for purity assessment. nih.gov
Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate and quantify enantiomers. sigmaaldrich.com This method is often suitable for volatile derivatives of amino acids.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. acs.org Since enantiomers have mirror-image CD spectra, this method can be used to determine the predominant enantiomer and, in some cases, the enantiomeric excess, although it is less commonly used for precise quantification compared to chromatography. acs.org
The selection of the analytical method depends on the specific properties of the compound and the required level of accuracy.
| Analytical Method | Principle of Operation | Applicability to N-Substituted Alanines | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Widely used and highly effective for determining enantiomeric excess. | sigmaaldrich.com |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Applicable to volatile derivatives. | sigmaaldrich.com |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals. | Useful for determining enantiomeric ratios. | nih.gov |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Confirms the presence of a specific enantiomer. | acs.org |
Computational and Theoretical Investigations of N 4 Methylsulfanyl Benzyl Alanine
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to investigate the properties of molecules. These methods are pivotal in elucidating the electronic and structural characteristics of N-[4-(methylsulfanyl)benzyl]alanine.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. multidisciplinaryjournals.com DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry of this compound and determine its stable conformations. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov
The electronic properties, including the distribution of electron density and electrostatic potential, can be mapped to understand regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate predictions of molecular properties. For a molecule like this compound, these methods can be used to refine the geometries obtained from DFT and to calculate energies with high precision, offering a benchmark for other computational approaches.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the benzyl (B1604629) moiety. Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. mdpi.com
Table 1: Illustrative Reactivity Descriptors for a Hypothetical Molecule (Calculated using DFT)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. nih.gov By simulating the atomic motions over time, MD can reveal the different shapes (conformers) the molecule can adopt and the transitions between them. nih.govnih.gov These simulations typically use force fields, such as CHARMM or AMBER, to describe the interactions between atoms. ntu.edu.tw MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions.
Conformational Analysis and Energy Landscapes
The data from MD simulations can be used to construct a conformational energy landscape. nih.gov This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The low-energy regions on this map correspond to the most stable conformers. By analyzing the energy barriers between these minima, the ease of transition from one conformation to another can be determined. For this compound, this analysis would reveal the preferred orientations of the alanine (B10760859) and the 4-(methylsulfanyl)benzyl groups relative to each other.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. nih.gov For this compound, this includes:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions. mdpi.com
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. nih.gov This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
Reaction Mechanism Elucidation and Transition State Analysis
The formation of this compound is a significant process in organic synthesis, and computational chemistry offers a powerful lens through which to understand the intricacies of its reaction mechanism. The most probable synthetic route to this compound is through the reductive amination of 4-(methylsulfanyl)benzaldehyde with alanine. This process generally involves two key stages: the formation of a Schiff base (imine) intermediate, followed by its reduction to the final secondary amine.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the step-by-step mechanism of such reactions. These investigations focus on mapping the potential energy surface of the reaction, identifying stable intermediates, and, crucially, locating and characterizing the transition states that connect them. The energy barriers associated with these transition states dictate the kinetics of the reaction.
The initial step is the nucleophilic addition of the amino group of alanine to the carbonyl carbon of 4-(methylsulfanyl)benzaldehyde. This leads to the formation of a hemiaminal intermediate. The reaction then proceeds through the elimination of a water molecule to form a protonated Schiff base. The final step is the reduction of this imine intermediate to yield this compound.
Detailed DFT calculations on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole have identified three critical transition states (TS) for the formation of the Schiff base. nih.govresearchgate.net
TS1: This transition state corresponds to the initial nucleophilic attack of the amine on the carbonyl group, involving a hydrogen transfer from the amino group to the carbonyl oxygen. This leads to the formation of the hemiaminal.
TS2: This state represents an internal rearrangement of the molecular geometry of the hemiaminal, preparing the molecule for water elimination.
TS3: This is the transition state for the dehydration step, where the C-O bond of the hydroxyl group breaks, and a double bond forms between the carbon and nitrogen atoms, resulting in the Schiff base. nih.govresearchgate.net
The energy barriers associated with these transition states are key determinants of the reaction rate. The presence of substituents on the benzaldehyde ring can influence these barriers. For instance, electron-donating or electron-withdrawing groups can alter the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states. The methylsulfanyl group (-SCH3) in the para position of the benzaldehyde is known to be a weakly activating group, which could have a subtle effect on the reaction energetics compared to unsubstituted benzaldehyde.
Furthermore, computational studies have highlighted the significant role of the solvent in mediating the reaction. nih.gov Solvent molecules can stabilize charged intermediates and transition states through explicit hydrogen bonding or implicit polarization effects, thereby lowering the activation energy barriers.
The subsequent reduction of the Schiff base is typically achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. Computational models of these reduction steps show a hydride transfer from the reducing agent to the imine carbon, passing through a well-defined transition state. nih.gov The stereochemistry of the final product, particularly when a chiral amino acid like alanine is used, is determined at this stage.
Table 1: Key Intermediates and Transition States in the Formation of a Schiff Base (based on the reaction of benzaldehyde and 4-amine-4H-1,2,4-triazole as a model system) nih.govresearchgate.net
| Species | Description | Key Structural Features |
| Reactants | Benzaldehyde and 4-amine-4H-1,2,4-triazole | Separate molecular entities |
| TS1 | Transition state for hemiaminal formation | Partial C-N bond formation and N-H bond breaking; partial O-H bond formation |
| Hemiaminal | Intermediate species | Fully formed C-N single bond and O-H bond on the former carbonyl carbon |
| TS2 | Transition state for internal rearrangement | Conformational change in the hemiaminal |
| TS3 | Transition state for water elimination | Elongated C-O bond; incipient C=N double bond |
| Schiff Base | Product of the initial reaction phase | C=N double bond |
Table 2: Conceptual Overview of Computational Findings
| Computational Aspect | Findings and Implications |
| Reaction Pathway | The reaction proceeds through a multi-step mechanism involving a hemiaminal intermediate before forming the Schiff base. |
| Transition States | Distinct transition states for nucleophilic attack, internal rearrangement, and dehydration have been computationally identified and characterized. nih.govresearchgate.net |
| Energetics | The energy barriers of the transition states determine the overall reaction rate. The dehydration step (via TS3) is often rate-limiting. |
| Substituent Effects | The electronic nature of substituents on the aromatic ring can modulate the energy barriers and reaction kinetics. |
| Solvent Effects | The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction mechanism and rate. nih.gov |
Advanced Spectroscopic Characterization of N 4 Methylsulfanyl Benzyl Alanine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as the cornerstone for determining the precise structure of N-[4-(methylsulfanyl)benzyl]alanine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their respective electronic environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the alanine (B10760859) moiety, the benzylic methylene (B1212753) protons, and the methylsulfanyl group protons.
The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The alanine portion would present an AX₂ system, with a quartet for the α-proton (CH) coupled to the methyl protons and a doublet for the methyl group (CH₃). The benzylic protons (CH₂) adjacent to the nitrogen would appear as a singlet or an AB quartet depending on their magnetic equivalence. The methylsulfanyl (S-CH₃) group protons would give rise to a sharp singlet in the upfield region. The protons on the nitrogen and carboxylic acid group (NH and OH) may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted data based on analysis of similar compounds such as N-benzyl-4-methyl-aniline and alanine derivatives. rsc.orgrsc.orgbmrb.io
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2', H-6' | ~7.25 | d | ~8.2 | Aromatic |
| H-3', H-5' | ~7.18 | d | ~8.2 | Aromatic |
| Ar-CH₂-N | ~3.75 | s | - | Benzylic |
| α-CH | ~3.40 | q | ~7.0 | Alanine CH |
| S-CH₃ | ~2.45 | s | - | Methylsulfanyl |
| CH-CH₃ | ~1.35 | d | ~7.0 | Alanine CH₃ |
| NH | variable | br s | - | Amine |
| COOH | variable | br s | - | Carboxylic Acid |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of the hybridization state (sp³, sp², sp).
The spectrum is expected to show signals for the carbonyl carbon of the carboxylic acid at the most downfield position. The aromatic carbons will appear in the typical range of ~120-140 ppm, with the carbon attached to the sulfur (C-4') and the ipso-carbon (C-1') showing distinct shifts. The sp³-hybridized carbons of the alanine moiety, the benzylic methylene group, and the methylsulfanyl group will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analysis of similar compounds such as N-benzyl-4-chloroaniline, N-(4-methoxybenzyl)aniline, and general values for alanine. rsc.orghmdb.carsc.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~175.0 | Carboxylic Acid |
| C-4' | ~138.0 | Aromatic (C-S) |
| C-1' | ~135.0 | Aromatic (ipso-C) |
| C-2', C-6' | ~129.5 | Aromatic |
| C-3', C-5' | ~127.0 | Aromatic |
| α-C | ~56.0 | Alanine CH |
| Ar-CH₂-N | ~52.0 | Benzylic |
| Alanine CH₃ | ~18.0 | Alanine CH₃ |
| S-CH₃ | ~15.5 | Methylsulfanyl |
To unambiguously confirm the assignments from 1D NMR and establish through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the alanine α-CH proton and the alanine methyl protons, confirming their adjacent relationship. Similarly, correlations between the ortho and meta protons on the aromatic ring would be visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., α-CH proton to the α-carbon, benzylic CH₂ protons to the benzylic carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the benzylic CH₂ protons to the aromatic ipso-carbon (C-1') and the alanine α-carbon, confirming the N-benzyl linkage. Correlations from the methylsulfanyl protons to the C-4' aromatic carbon would also be expected. researchgate.netresearchgate.net
Vibrational Spectroscopic Studies (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its primary functional groups. The carboxylic acid group is particularly prominent, showing a very broad O-H stretching vibration and a strong C=O (carbonyl) stretching absorption. The secondary amine N-H stretch is typically weaker and sharper than the O-H stretch. The aromatic ring gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org The methylsulfanyl group has a C-S stretching vibration which is typically weak and found in the fingerprint region. rsc.orgachemblock.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |
| Alkyl C-H | C-H stretch | 3000 - 2850 | Medium |
| Amine | N-H stretch | 3500 - 3300 | Medium, Sharper than O-H |
| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Methylsulfanyl | C-S stretch | 700 - 600 | Weak |
While experimental vibrational spectra are invaluable, computational methods can provide deeper insight and aid in the assignment of complex spectral features. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.gov
A standard harmonic oscillator approximation often forms the basis of these calculations. However, real molecular vibrations exhibit anharmonicity, leading to deviations between calculated harmonic frequencies and experimental values. To achieve higher accuracy and a better match with experimental data, advanced computational approaches that account for anharmonic effects are necessary. These calculations can correct the predicted frequencies, provide information on overtones and combination bands, and lead to a more refined and reliable interpretation of the IR and Raman spectra of this compound. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Elucidation
No published crystal structure for this compound could be located. This analytical technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern. From this pattern, information about the crystal system, space group, and unit cell dimensions can be derived. Further analysis allows for the elucidation of bond lengths, bond angles, and torsional angles, providing a definitive conformational picture of the molecule in the solid state.
The specific conformation of this compound in the solid state is yet to be determined. A crystallographic study would reveal the torsion angles around the molecule's single bonds, defining the spatial relationship between the benzyl group, the alanine moiety, and the methylsulfanylphenyl group. This would provide a static, low-energy snapshot of the molecule's preferred three-dimensional shape within the crystal lattice.
Mass Spectrometry for Fragmentation Pathway Elucidation
Detailed mass spectrometry fragmentation data specifically for this compound is not publicly available. Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern upon ionization. For a molecule like this compound, several fragmentation pathways could be hypothesized based on general principles.
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion would be formed. Subsequent fragmentation would likely involve the cleavage of the bonds at the benzylic position and adjacent to the nitrogen and carbonyl groups, which are common fragmentation sites. For instance, the introduction of an N-benzyl substituent is known to favor the formation of stable benzylidene iminium cations. nih.gov The presence of the methylsulfanyl group on the phenyl ring would also influence the fragmentation, potentially leading to characteristic losses.
A hypothetical fragmentation table is presented below based on the general fragmentation patterns of related structures. It is important to note that this is a theoretical representation and has not been experimentally verified for this compound.
| Hypothetical Fragment (m/z) | Possible Structure/Loss |
| 225 | [M]+• (Molecular Ion) |
| 135 | [CH₃SC₆H₄CH₂]+ (Tropylium ion analog) |
| 91 | [C₇H₇]+ (Tropylium ion) |
| 88 | [M - CH₃SC₆H₄CH₂]+• |
Further detailed studies, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be required to definitively elucidate the fragmentation pathways of this compound.
Chemical Biology Applications and Mechanistic Studies of N 4 Methylsulfanyl Benzyl Alanine Analogs
Role as Non-Canonical Amino Acid Analogs in Biochemical Systems
Non-canonical amino acids are structurally similar to the 20 proteinogenic amino acids but possess unique side chains or backbone modifications. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, providing powerful tools for studying and engineering biological systems. acs.orgresearchgate.net N-alkyl amino acids, including N-benzyl derivatives of alanine (B10760859), are of particular interest due to their ability to confer increased proteolytic stability and cell permeability to peptides. monash.edu
Strategies for Site-Specific Incorporation into Peptides and Proteins
The site-specific incorporation of ncAAs into proteins is a cornerstone of chemical biology, enabling precise modifications at desired locations within a protein's sequence. researchgate.net This is typically achieved through the use of an expanded genetic code, where a stop codon (e.g., the amber codon, UAG) is repurposed to encode the ncAA. nih.govresearchgate.net This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the aaRS specifically recognizes the ncAA and charges it onto the corresponding orthogonal tRNA, which in turn recognizes the repurposed codon during ribosomal protein synthesis. nih.govnih.gov
For instance, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS):tRNATyr pair has been extensively engineered to incorporate a wide array of non-canonical amino acids into proteins in E. coli. nih.gov It is conceivable that a similar directed evolution approach could be used to develop a synthetase that specifically recognizes and incorporates N-[4-(methylsulfanyl)benzyl]alanine.
Table 1: General Strategies for Non-Canonical Amino Acid Incorporation
| Strategy | Description | Key Components |
| Genetic Code Expansion | Repurposing of a codon (typically a stop codon) to encode a non-canonical amino acid. | Orthogonal aminoacyl-tRNA synthetase (aaRS), orthogonal tRNA, engineered ribosome (in some cases). |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support, allowing for the direct inclusion of ncAA building blocks. | Protected ncAA monomers, coupling reagents, solid-phase resin. |
| Native Chemical Ligation (NCL) | Ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. | Peptide thioester, N-terminal cysteine peptide. |
This table provides a general overview of common strategies for incorporating non-canonical amino acids into peptides and proteins.
Development of Chemical Probes for Protein Functionality
The unique chemical properties of ncAAs make them valuable as chemical probes to investigate protein function. nih.gov The introduction of bioorthogonal functional groups, such as azides or alkynes, allows for the specific labeling of proteins with fluorescent dyes, affinity tags, or other reporter molecules. While the methylsulfanyl group of this compound itself is not a common bioorthogonal handle, the benzyl (B1604629) ring could be further functionalized to include such groups.
More directly, the N-benzyl group itself can act as a probe of the local environment within a protein. The steric bulk of the benzyl group can be used to probe space constraints in protein active sites or at protein-protein interfaces. Furthermore, the introduction of an N-alkyl group removes a hydrogen bond donor from the peptide backbone, which can be used to investigate the importance of backbone hydrogen bonding for protein structure and function. monash.edu
Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov While many ABPP probes target active site nucleophiles, probes that target electrophilic cofactors and intermediates are also being developed. nih.gov It is plausible that derivatives of this compound could be designed as mechanism-based inhibitors that act as activity-based probes for specific enzymes.
Enzymatic Interactions and Mechanistic Inhibition Studies
The structural similarity of this compound to natural amino acids suggests that it and its analogs could interact with a variety of enzymes, acting as either substrates or inhibitors.
Investigations of Enzyme-Substrate/Inhibitor Binding Modes (e.g., Aldose Reductase)
Aldose reductase is an enzyme implicated in the development of diabetic complications, and its inhibition is a key therapeutic strategy. nih.gov A number of N-acyl and N-sulfonyl amino acid derivatives have been investigated as aldose reductase inhibitors. nih.gov For example, N-benzoyl amino acids have been shown to inhibit aldose reductase, and their inhibitory activity is influenced by the nature of the amino acid and substituents on the benzoyl ring. nih.gov
Although there is no specific data on the inhibition of aldose reductase by this compound, the structural similarity to known inhibitors suggests it could also be an inhibitor. The 4-(methylsulfanyl)benzyl group would likely occupy a hydrophobic pocket in the enzyme's active site. The potency of inhibition would depend on the precise fit and interactions of this group with the surrounding amino acid residues. A patent for nitromethylthiobenzene derivatives as aldose reductase inhibitors further supports the potential for thioether-containing benzyl groups to interact with this enzyme. google.com
Table 2: Examples of N-Acyl Amino Acid Aldose Reductase Inhibitors
| Compound Class | Key Structural Features | General Inhibition Trends |
| N-Benzoylalanines | Benzoyl group attached to the nitrogen of alanine. | Enantioselectivity of inhibition is not consistent. N-phenyl substitution significantly increases inhibitory activity. |
| N-(Phenylsulfonyl)alanines | Phenylsulfonyl group attached to the nitrogen of alanine. | S-enantiomers are generally more potent inhibitors than R-enantiomers. |
| N-[[(4-Benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) | Extended structure with a benzoylamino group. | Significantly more inhibitory than the corresponding N-(phenylsulfonyl)amino acids due to interactions with multiple sites on the enzyme. |
This table summarizes findings from studies on N-acyl amino acid inhibitors of aldose reductase, which can provide insights into the potential interactions of this compound with the enzyme. nih.govnih.gov
Mechanistic Enzymology of Amino Acid Modifying Enzymes
N-alkyl amino acids can also serve as valuable tools for studying the mechanisms of amino acid modifying enzymes. For example, N-acetylmuramic acid L-alanine amidase is an enzyme involved in bacterial cell wall degradation. nih.gov Studies on this enzyme have revealed how it recognizes and cleaves its substrate, and how its activity is modulated by other proteins. nih.gov While not a direct analog, the use of modified alanine derivatives in such studies highlights the potential for this compound to be used as a probe for enzymes that act on alanine or similar amino acids.
Furthermore, the study of enzymes that naturally synthesize N-alkyl amino acids, often found in non-ribosomal peptide synthetase (NRPS) pathways, can provide insights into the mechanisms of N-alkylation. monash.edu Understanding these enzymatic processes could, in turn, inform the design of novel N-alkyl amino acid derivatives with specific biological activities.
Advanced Derivatization for Enhanced Biochemical Analysis
The analysis of amino acids and their derivatives in biological samples often requires derivatization to improve their chromatographic separation and detection by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov
A common derivatization agent is benzoyl chloride, which reacts with primary and secondary amines to form benzoyl derivatives. nih.govnih.gov This derivatization increases the hydrophobicity of the analyte, leading to better retention on reverse-phase HPLC columns and often enhancing ionization efficiency in mass spectrometry. nih.gov This method is broadly applicable and has been used for the targeted metabolomics of a wide range of neurochemicals and other small molecules. nih.govnih.gov this compound, having a secondary amine, would be amenable to derivatization with benzoyl chloride, facilitating its quantification in complex biological matrices.
Other derivatization strategies include the use of alkyl chloroformates, which react with amino and carboxylic acid groups to form alkyl esters and N-alkoxycarbonyl derivatives. nih.gov This method is rapid and can significantly improve the gas chromatography-mass spectrometry (GC-MS) analysis of amino acids. nih.gov
Table 3: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Functional Groups Targeted | Analytical Technique | Advantages |
| Benzoyl Chloride | Primary and secondary amines, phenols | HPLC, LC-MS | Increases hydrophobicity, improves chromatographic retention, enhances ionization efficiency. nih.govnih.gov |
| Alkyl Chloroformates | Amino, carboxylic acid, and hydroxyl groups | GC-MS | Rapid reaction, allows for analysis of a wide range of amino acids. nih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, carboxyl, hydroxyl, and thiol groups | GC-MS | Forms volatile derivatives suitable for GC analysis. |
| Dansyl Chloride | Primary and secondary amines, phenols | HPLC with fluorescence detection | Forms highly fluorescent derivatives, enabling sensitive detection. |
This table outlines common derivatization reagents used for the analysis of amino acids and their derivatives, which would be applicable to this compound.
Reagent Development for Chromatographic Analysis
The sensitive and accurate analysis of amino acids is crucial in various fields, from clinical diagnostics to proteomics. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often requiring derivatization of the amino acids to enhance their detectability and chromatographic separation. The development of new derivatizing agents is an active area of research, aiming for reagents that are stable, react selectively and quantitatively with amino acids, and introduce a chromophoric or fluorophoric tag for sensitive detection.
While specific studies detailing the use of this compound itself as a derivatizing agent are not prevalent in the reviewed literature, its structural motifs suggest potential applications. The core structure, a secondary amino acid, could be modified to create a chiral derivatizing agent. For instance, the synthesis of an activated form of this compound, such as an N-hydroxysuccinimide (NHS) ester or an acid chloride, would allow it to react with primary and secondary amines of analyte amino acids. The inherent chirality of the parent molecule could enable the separation of amino acid enantiomers by forming diastereomeric derivatives that can be resolved on a standard achiral stationary phase.
The 4-(methylsulfanyl)benzyl group could also play a role in detection. The sulfur atom might be exploited for specific detection methods, such as electrochemical detection or mass spectrometry, potentially offering an alternative to traditional UV or fluorescence detection. The development of such a reagent would follow established principles, including the optimization of reaction conditions (pH, temperature, time) and validation of the method for linearity, accuracy, and precision.
Commonly used chiral derivatizing agents for amino acid analysis include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). These reagents react with the amino group of amino acids to form diastereomers that can be separated by reversed-phase HPLC. nih.gov The design of a new reagent based on this compound would aim to offer complementary selectivity or improved sensitivity compared to these existing methods.
Optimization of Derivatization Protocols for Sensitive Detection
The success of any derivatization-based analytical method hinges on the optimization of the reaction protocol. The goal is to achieve a complete and reproducible reaction with the target analytes while minimizing side reactions and the formation of interfering byproducts. For the sensitive detection of amino acids, this optimization is critical to ensure low limits of detection (LOD) and quantification (LOQ).
Should this compound or its analogs be developed as derivatizing agents, a systematic optimization of the protocol would be necessary. Key parameters to investigate would include:
Reagent Concentration: A sufficient excess of the derivatizing agent is needed to drive the reaction to completion, but a large excess can lead to interfering peaks in the chromatogram.
pH: The pH of the reaction medium is crucial for the nucleophilic attack of the amino acid's amino group on the derivatizing agent. Typically, basic conditions are employed to deprotonate the amino group.
Temperature and Time: The reaction kinetics are influenced by temperature and time. Optimization aims to find the conditions that ensure a complete reaction in a reasonably short time without causing degradation of the analytes or the derivatives.
Solvent: The choice of solvent must ensure the solubility of both the amino acids and the derivatizing agent and be compatible with the subsequent HPLC analysis.
Quenching: After the derivatization is complete, the reaction may need to be stopped by adding a quenching reagent to consume the excess derivatizing agent.
A well-optimized protocol using a hypothetical this compound-based reagent would enable the sensitive and reliable quantification of amino acids in complex biological matrices. The ultimate sensitivity of the method would depend on the detection properties of the 4-(methylsulfanyl)benzyl tag. For instance, if coupled with mass spectrometry, the sulfur atom could provide a unique isotopic signature for confident identification.
Numerous studies have focused on optimizing derivatization protocols for existing reagents to achieve highly sensitive detection of amino acids, often in the low nanomolar to picomolar range. nih.gov For example, the use of ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has significantly improved the sensitivity and throughput of amino acid analysis. nih.gov Any new derivatization strategy based on this compound would need to demonstrate comparable or superior performance to be widely adopted.
Utility as a Building Block in Complex Organic Synthesis
Beyond its potential role in analytical chemistry, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. Its structure combines a chiral amino acid scaffold with a functionalizable aromatic ring, making it a versatile precursor for a range of molecular designs.
Incorporation into Peptidomimetics and Conjugates
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. N-substituted amino acids like this compound are key components in the design of peptidomimetics. nih.gov
The incorporation of an N-benzyl group into a peptide backbone can induce significant conformational changes, such as promoting a cis amide bond geometry, which can be crucial for mimicking specific secondary structures like β-turns. nih.gov The 4-(methylsulfanyl)benzyl group, in particular, offers several advantages:
Steric Bulk: The benzyl group provides steric bulk that can influence the peptide's conformation and its interaction with biological targets.
Hydrophobicity: The aromatic ring increases the hydrophobicity of the amino acid residue, which can be important for crossing cell membranes or for binding to hydrophobic pockets in proteins.
Functional Handle: The methylsulfanyl group (-SCH3) can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a means to fine-tune the electronic properties and hydrogen bonding capacity of the molecule. This has been shown to be a useful strategy in modulating the biological activity of related compounds.
While direct examples of the incorporation of this compound into peptidomimetics are not extensively documented in the searched literature, studies on structurally similar compounds highlight the potential of this approach. For instance, N'-benzyl 2-substituted 2-amino acetamides have been explored as a novel class of anticonvulsants, demonstrating that modifications at the N'-benzylamide site can significantly impact biological activity. nih.gov Furthermore, the general utility of N-benzyl amino acids as building blocks for peptide-based drugs is well-established. chemimpex.com
The synthesis of peptides containing this compound can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The secondary amine of the N-benzyl group requires specific coupling conditions to ensure efficient acylation.
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
| This compound | Not available | C11H15NO2S | Core compound of interest |
| Marfey's reagent (FDAA) | 95713-52-3 | C10H10FN5O5 | Chiral derivatizing agent for amino acids nih.gov |
| GITC | 20580-97-8 | C15H19NO9S | Chiral derivatizing agent for amino acids nih.gov |
| S-NIFE | 148991-28-8 | C19H20N2O6 | Chiral derivatizing agent for amino acids nih.govnih.gov |
| N'-benzyl 2-amino-3-methylbutanamide | Not available | C12H18N2O | Peptidomimetic with anticonvulsant properties nih.gov |
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The structural framework of this compound makes it a promising precursor for the synthesis of various heterocyclic systems.
The presence of the secondary amine, the carboxylic acid, and the activated aromatic ring provides multiple reactive sites for intramolecular cyclization reactions. For example:
Pictet-Spengler Reaction: The amino acid could potentially undergo a Pictet-Spengler-type reaction with an aldehyde or ketone, leading to the formation of a tetrahydroisoquinoline ring system. The 4-(methylsulfanyl) group would be a substituent on the resulting heterocyclic core.
Intramolecular Friedel-Crafts Acylation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride) could be followed by an intramolecular Friedel-Crafts acylation onto the benzyl ring to form a seven-membered ring containing a ketone.
Thiochromene Synthesis: The methylsulfanyl group offers a unique handle for cyclization. For instance, related studies have shown that 4-benzyl 2-thiazolines can be converted to 3-amino-thiochromanes via an intramolecular electrophilic aromatic substitution involving a disulfide intermediate. rsc.org A similar strategy could potentially be envisioned starting from a derivative of this compound.
While specific examples of the use of this compound as a precursor for heterocyclic synthesis are not readily found in the surveyed literature, the synthesis of N-benzylic heterocycles is a field of active research. nih.gov The development of novel synthetic routes to heterocycles from readily available chiral building blocks like this compound is a valuable endeavor in organic synthesis and drug discovery. The synthesis of phthalidyl sulfonohydrazones from N-tosyl hydrazones and phthalaldehyde derivatives demonstrates a relevant approach to constructing heterocyclic systems, although it does not directly involve the target amino acid. nih.gov
Future Research Directions and Advanced Synthetic Strategies
Development of Novel Stereoselective Methodologies for N-Alkylated Alanines
The synthesis of N-alkylated amino acids, such as N-[4-(methylsulfanyl)benzyl]alanine, presents the challenge of controlling stereochemistry at the α-carbon. nih.gov While classical methods for N-alkylation often risk racemization, modern organic synthesis seeks to develop highly stereoselective routes. Future research is poised to focus on catalytic asymmetric methods that can deliver enantiomerically pure N-alkylated alanines.
Promising strategies include:
Transition-Metal-Catalyzed N-Alkylation: The use of transition metals like palladium to catalyze the alkylation of C-H bonds offers a powerful tool for creating carbon-carbon bonds. nih.govacs.org Adapting these methods for N-alkylation of alanine (B10760859) derivatives using 4-(methylsulfanyl)benzyl halides could provide a direct and efficient route. The key challenge lies in designing chiral ligands that can effectively control the stereochemical outcome of the reaction.
Reductive Amination with Chiral Catalysts: A powerful strategy involves the reductive amination of a keto acid precursor with 4-(methylsulfanyl)benzylamine. The use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can induce high enantioselectivity in the resulting amino acid.
Enantioselective Alkylation of Protected Alanine: Another avenue involves the direct alkylation of an alanine derivative where the amino group is part of a chiral auxiliary. This auxiliary would direct the incoming 4-(methylsulfanyl)benzyl group to one face of the molecule, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiopure product.
These methodologies aim to overcome the limitations of traditional approaches, which often require harsh conditions or stoichiometric amounts of chiral reagents. monash.edunih.gov The development of catalytic, enantioselective methods would represent a significant advance in the synthesis of this compound and related compounds.
| Method | Description | Potential Advantages | Key Research Challenge |
| Catalytic Asymmetric Reductive Amination | Two-step, one-pot reaction involving the condensation of an α-keto acid (pyruvic acid) with 4-(methylsulfanyl)benzylamine, followed by asymmetric hydrogenation of the resulting imine. | High potential for enantioselectivity; use of catalytic amounts of chiral inductors. | Development of a highly effective chiral catalyst for the specific substrate. |
| Palladium-Catalyzed C-H Activation | Directed alkylation of the C-H bond at the α-carbon of an N-acyl alanine derivative. nih.govacs.org | High atom economy; potential for late-stage functionalization. | Achieving high selectivity for mono-alkylation and preventing racemization. |
| Alkylation via Chiral Auxiliary | Covalent attachment of a chiral molecule to the alanine nitrogen to direct the stereoselective addition of the benzyl (B1604629) group. | Well-established principle; predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Direct Catalytic N-Alkylation with Alcohols | A sustainable approach using 4-(methylsulfanyl)benzyl alcohol directly as the alkylating agent, catalyzed by a suitable complex, producing only water as a byproduct. nih.gov | Environmentally friendly (atom economical); uses readily available starting materials. nih.gov | Catalyst development to ensure high selectivity and prevent over-alkylation while maintaining stereointegrity. nih.gov |
Integration of this compound into Supramolecular Systems
Amino acids and their derivatives are exceptional building blocks for constructing ordered, functional supramolecular assemblies due to their inherent chirality and ability to form hydrogen bonds. mdpi.comresearchgate.net The incorporation of this compound into such systems is a promising area of research. Its structure offers a unique combination of a hydrophilic amino acid core and a hydrophobic, sulfur-containing aromatic side chain, which could drive the formation of novel materials.
Potential applications include:
Self-Assembling Nanofibers and Hydrogels: Peptides containing this compound could be designed to self-assemble into nanofibers. nih.gov These materials could form hydrogels with potential applications in biomedicine, such as for drug delivery or tissue engineering. rsc.org The methylsulfanyl group could also serve as a site for further chemical modification or as a responsive handle, where oxidation of the sulfur to a sulfoxide (B87167) or sulfone could alter the self-assembly properties.
Host-Guest Chemistry: The aromatic ring of the benzyl group can participate in π-π stacking interactions, a key driving force in supramolecular chemistry. acs.org this compound could be incorporated into larger host molecules, such as cyclodextrins or calixarenes, to create complexes with specific recognition properties.
Responsive Materials: The thioether linkage in the benzyl group is susceptible to oxidation. This feature could be exploited to create "smart" materials that change their structure or properties in response to an oxidative stimulus. For example, a hydrogel might dissolve or release an encapsulated cargo upon exposure to a reactive oxygen species.
Research in this area would involve synthesizing peptides or other molecules containing the this compound unit and studying their self-assembly behavior using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy.
Computational Design of this compound-based Chemical Tools
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with desired functions, a practice that is becoming integral to creating novel chemical tools and therapeutics. nih.govacs.org These methods can be applied to this compound to explore its potential and guide experimental work.
Key computational approaches include:
Molecular Docking and Dynamics: If a biological target for a molecule containing this compound is hypothesized, molecular docking simulations can predict its binding mode and affinity. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the complex and the key interactions involved. nih.gov This is particularly relevant for designing enzyme inhibitors or receptor ligands.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of the molecule. nih.gov This can help rationalize its reactivity, for example, by calculating the nucleophilicity of the sulfur atom or the acidity of the N-H proton. Such calculations can aid in the design of synthetic routes and predict the molecule's behavior in different chemical environments. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound were synthesized and tested for a particular activity, QSAR models could be developed. acs.org These models correlate structural features of the molecules with their activity, enabling the prediction of the most promising candidates for synthesis and testing, thereby accelerating the discovery process.
These computational strategies can significantly de-risk and streamline the development of new chemical probes, materials, or therapeutic agents based on the this compound scaffold. oup.com
| Computational Method | Application to this compound | Research Goal |
| Molecular Docking | Predict the binding of peptides containing the compound to a target protein's active site. | Design of potent and selective enzyme inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulate the behavior of a self-assembling system of peptides containing the compound in a solvent. | Understand the driving forces and stability of supramolecular structures. |
| Density Functional Theory (DFT) | Calculate the reaction energy barriers for different synthetic pathways to the compound. nih.govnih.gov | Optimize reaction conditions and identify the most feasible synthetic routes. |
| QSAR Modeling | Correlate variations in the structure of derivatives with their observed biological activity or material property. acs.org | Predict novel structures with enhanced properties for targeted synthesis. |
Exploration of Chemoenzymatic Synthesis Routes for this compound
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers an elegant and sustainable approach to producing complex molecules like non-natural amino acids. nih.govnih.gov The synthesis of this compound is well-suited for such a strategy.
Potential chemoenzymatic routes include:
Enzymatic Reductive Amination: Amino acid dehydrogenases (AADH) or engineered aminotransferases are highly effective at catalyzing the stereoselective synthesis of amino acids from α-keto acids. acs.orgmdpi.com A plausible route would start with 4-(methylsulfanyl)benzaldehyde, which is chemically oxidized to the corresponding α-keto acid. An appropriate enzyme could then catalyze the reductive amination of this keto acid, using ammonia (B1221849) and a cofactor like NADH or NADPH, to produce the desired L- or D-alanine derivative with high enantiomeric purity. mdpi.com
Lyase-Catalyzed Addition: Phenylalanine ammonia-lyase (PAL) and related enzymes catalyze the addition of ammonia to the double bond of cinnamic acid derivatives. nih.gov It may be possible to engineer a lyase to accept a substrate like 4-(methylsulfanyl)cinnamic acid and an amine donor like methylamine, although this would yield a β-amino acid. A more direct approach might involve engineering a different lyase, such as a tyrosine phenol-lyase (TPL), to use 4-(methylthio)phenol (B156131) or a related precursor and couple it with alanine. nih.gov
Enzymatic Resolution: A racemic mixture of this compound, prepared by conventional chemical synthesis, could be resolved using an acylase or a hydrolase. These enzymes can selectively deacylate or hydrolyze an ester of one enantiomer, allowing for the easy separation of the two forms.
The use of enzymes offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint compared to purely chemical methods. nih.govportlandpress.com
Q & A
Basic: What are the recommended methods for synthesizing N-[4-(methylsulfanyl)benzyl]alanine, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-(methylsulfanyl)benzyl chloride with alanine derivatives under basic conditions (e.g., using NaHCO₃ or Et₃N). Purification can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring reaction progress by TLC and confirming final purity via HPLC (>95% by area) or NMR (absence of extraneous peaks). Side products like unreacted benzyl chloride or hydrolysis byproducts should be minimized by controlling reaction temperature and moisture .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
Answer:
- NMR : Analyze and spectra for signals corresponding to the methylsulfanyl group (δ ~2.5 ppm for , δ ~15 ppm for ) and the benzyl-alanine backbone.
- FT-IR : Confirm the presence of sulfanyl (C-S stretch ~600–700 cm) and carboxylate (C=O stretch ~1700 cm).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the benzyl-alanine moiety.
Cross-validation with elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
Advanced: How can SHELX programs be applied to determine the crystal structure of this compound derivatives?
Answer:
SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are critical for small-molecule crystallography. Key steps:
Data Collection : Use MoKα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
Structure Solution : Apply direct methods (SHELXD) to locate heavy atoms (e.g., sulfur from methylsulfanyl groups).
Refinement : Refine anisotropic displacement parameters and validate hydrogen-bonding networks using SHELXL.
Validation : Check for R-factor convergence (<5%) and validate geometry with tools like PLATON .
Advanced: What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound, and how can graph set analysis be applied?
Answer:
Hydrogen bonds (e.g., N–H⋯O, O–H⋯S) dictate crystal packing and stability. Graph set analysis (as per Etter’s formalism) categorizes interactions into motifs like D (donor), A (acceptor), and R (8) rings. For example:
- Carboxylic acid dimerization : Forms R(8) motifs.
- Benzyl-alanine backbone interactions : Create chains (C(6) motifs).
This analysis aids in predicting polymorphism and designing co-crystals .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?
Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent) or impurities. Strategies:
Standardization : Use identical assay protocols (e.g., enzyme inhibition at pH 7.4 with DMSO <1%).
Purity Verification : Confirm compound purity via orthogonal methods (HPLC, LC-MS).
Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
Structural Analogues : Compare activity with derivatives lacking the methylsulfanyl group to isolate its contribution .
Advanced: What strategies are effective for designing enzyme inhibitors based on the sulfonamide moiety of this compound?
Answer:
- Structure-Activity Relationship (SAR) : Modify the benzyl group’s substituents (e.g., electron-withdrawing groups like –NO₂ to enhance binding).
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with active-site residues (e.g., hydrogen bonds with Ser or Tyr).
- Bioisosteric Replacement : Replace sulfonamide with phosphonamide to improve metabolic stability while retaining binding affinity .
Basic: What are the critical parameters for optimizing the reaction yield of this compound in nucleophilic substitution reactions?
Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Catalysis : Add KI (for Finkelstein conditions) or phase-transfer catalysts (e.g., TBAB).
- pH Control : Keep pH >9 to deprotonate the alanine amino group, facilitating nucleophilic attack .
Advanced: How does the methylsulfanyl group influence the electronic and steric properties of this compound in receptor binding?
Answer:
- Electronic Effects : The –SMe group is electron-donating (+M effect), increasing electron density on the benzyl ring, which may enhance π-π stacking with aromatic residues.
- Steric Effects : The methyl group introduces steric bulk, potentially restricting rotation around the C–S bond and stabilizing specific conformations.
- Hydrophobic Interactions : The sulfanyl group participates in van der Waals interactions with hydrophobic pockets in enzymes or receptors.
These properties can be probed via Hammett studies or computational simulations (DFT, MD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
